

Chemical composition and structure of Impletol depot Bayer

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Compound of Interest

Compound Name: *Impletol*

Cat. No.: *B1210412*

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In-Depth Technical Guide: Impletol Depot Bayer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. **Impletol** Depot Bayer is a historical pharmaceutical preparation, and its availability and use may be subject to regulatory restrictions in different regions.

Core Chemical Composition and Structure

Impletol Depot Bayer is a composite injectable formulation. Based on available chemical data, it is a mixture of three primary components: Procaine, Caffeine, and Polyvinylpyrrolidone (PVP). The depot formulation is designed for sustained release of the active ingredients.

Active Pharmaceutical Ingredients (APIs)

- Procaine: A local anesthetic agent.
- Caffeine: A central nervous system stimulant.

Excipient for Depot Effect

- Polyvinylpyrrolidone (PVP): A synthetic polymer used as a vehicle to create a depot effect, allowing for the slow release of the active drugs following intramuscular injection.

Chemical Structures

The fundamental structures of the core components are presented below.

Table 1: Chemical Identification of Core Components

Component	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Canonical SMILES
Impletol Depot Bayer (Mixture)	2-(diethylamino)ethyl 4-aminobenzoate;1-ethenylpyrrolidin-2-one;1,3,7-trimethylpurine-2,6-dione	95017-34-8	C ₂₇ H ₃₉ N ₇ O ₅	541.64	<chem>CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C=CN1CCCC1=O</chem>
Procaine	2-(diethylamino)ethyl 4-aminobenzoate	59-46-1	C ₁₃ H ₂₀ N ₂ O ₂	236.31	<chem>CCN(CC)CCOC(=O)C1=CC=C(C=C1)N</chem>
Caffeine	1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione	58-08-2	C ₈ H ₁₀ N ₄ O ₂	194.19	<chem>CN1C=NC2=C1C(=O)N(C(=O)N2C)C</chem>
N-Vinyl-2-pyrrolidone (PVP monomer)	1-ethenylpyrrolidin-2-one	88-12-0	C ₆ H ₉ NO	111.14	<chem>C=CN1CCCC1=O</chem>

Note: The molecular formula and weight for **Impletol** Depot Bayer represent the combination of the three components. In the actual formulation, PVP exists as a polymer of varying molecular weights.

Quantitative Composition

Detailed quantitative information regarding the specific concentrations of procaine, caffeine, and polyvinylpyrrolidone in the original "**Impletol** Depot Bayer" formulation is not readily available in publicly accessible scientific literature, patents, or drug information sheets from the current search. One historical reference mentions an "equimolecular combination of novocain (procaine) and caffeine" for a product named "**Impletol**," but it is not confirmed if this applies to the "depot Bayer" formulation, and this information does not quantify the polyvinylpyrrolidone component.

Experimental Protocols

Specific experimental protocols for the quality control and analysis of the combined "**Impletol** Depot Bayer" formulation are not detailed in the available resources. However, based on the individual components, standard analytical techniques would be employed for their quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Procaine and Caffeine

A common method for the simultaneous determination of procaine and caffeine in pharmaceutical formulations is reverse-phase HPLC with UV detection.

Illustrative Protocol:

- **Chromatographic System:** A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
- **Mobile Phase:** A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio would need to be optimized.

- **Standard Preparation:** Prepare standard solutions of known concentrations of USP reference standards of procaine hydrochloride and caffeine in a suitable diluent (e.g., mobile phase).
- **Sample Preparation:** Accurately dilute the "**Impletol** Depot Bayer" injection to a concentration within the calibration range of the standard solutions. This may involve a solvent extraction step to separate the active ingredients from the PVP polymer.
- **Analysis:** Inject the standard and sample solutions into the chromatograph. The peak areas of procaine and caffeine are used to calculate their concentrations in the sample by comparison with the standard curve.
- **Detection:** Monitor the eluent at a wavelength where both procaine and caffeine have significant absorbance, or use a diode array detector to monitor at the individual λ_{max} of each compound.

Gel Permeation Chromatography (GPC) for Polyvinylpyrrolidone

GPC (also known as Size Exclusion Chromatography - SEC) is the standard method for determining the molecular weight distribution of polymers like PVP.

Illustrative Protocol:

- **Chromatographic System:** A GPC system equipped with a series of columns packed with porous gel suitable for the expected molecular weight range of the PVP in the formulation. A refractive index (RI) detector is typically used.
- **Mobile Phase:** A solvent in which PVP is soluble and that is compatible with the GPC columns (e.g., water, tetrahydrofuran).
- **Standard Preparation:** Prepare solutions of narrow molecular weight distribution polystyrene or polyethylene glycol standards to calibrate the GPC system and create a calibration curve of log (molecular weight) versus elution volume.
- **Sample Preparation:** Dilute the "**Impletol** Depot Bayer" injection in the mobile phase. A pre-analysis step to remove the small molecules (procaine and caffeine) may be necessary to avoid interference.

- Analysis: Inject the sample into the GPC system. The elution profile is used to determine the number average (Mn), weight average (Mw), and polydispersity index (PDI) of the PVP in the formulation by comparing its elution time to the calibration curve.

Potential Mechanism of Action and Signaling Pathways

A definitive signaling pathway for the combined "**Impletol Depot Bayer**" formulation is not described. The pharmacological effects are a result of the individual actions of procaine and caffeine.

Procaine's Mechanism of Action

Procaine is a local anesthetic that blocks voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation.

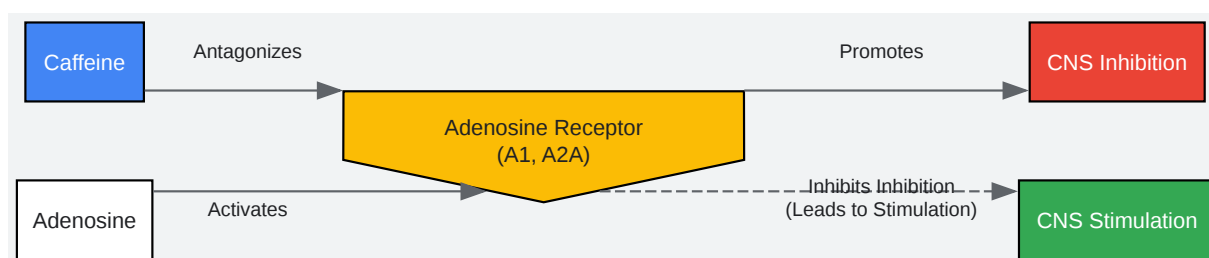


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Caption: Mechanism of action of Procaine as a local anesthetic.

Caffeine's Mechanism of Action

Caffeine primarily acts as a non-selective antagonist of adenosine receptors (A1 and A2A). By blocking adenosine, which has inhibitory effects on the central nervous system, caffeine leads to increased neuronal firing and a stimulant effect.

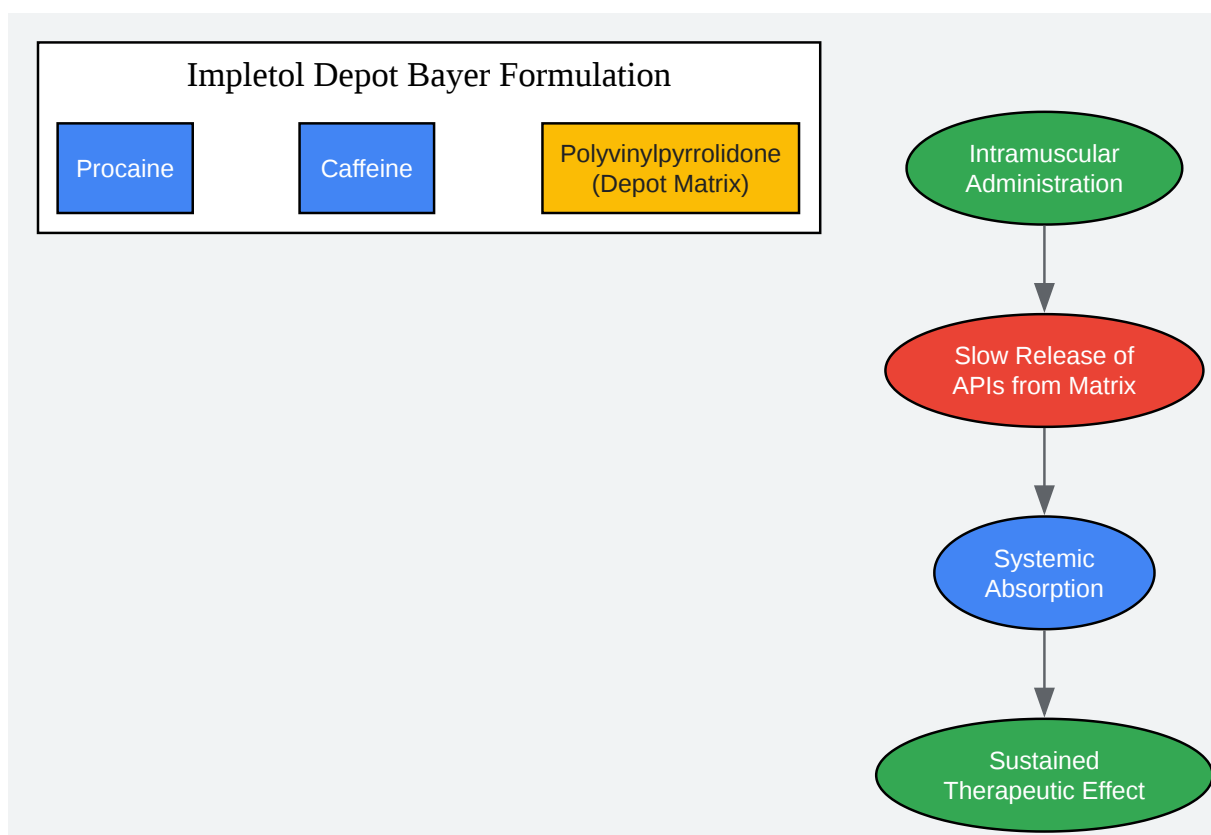


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Caption: Caffeine's primary mechanism as an adenosine receptor antagonist.

Depot Formulation Workflow

The depot formulation is designed for a sustained release profile. The following diagram illustrates the conceptual workflow from administration to therapeutic effect.



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Caption: Conceptual workflow of the depot formulation for sustained release.

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